REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][C:4]([C:12]1[CH:17]=[C:16]([C:18]([CH3:26])([CH3:25])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:15]=[CH:14][C:13]=1[OH:27])([CH3:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Cl-].[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[N+:38]#[N:39])([O-:31])=[O:30].Cl>CO.C(O)(=O)C.O>[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[N:38]=[N:39][C:14]1[CH:15]=[C:16]([C:18]([CH3:26])([CH3:25])[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:17]=[C:12]([C:4]([CH3:3])([CH3:11])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:13]=1[OH:27])([O-:31])=[O:30] |f:0.1,3.4|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)(C)C1=C(C=CC(=C1)C(C1=CC=CC=C1)(C)C)O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[N+](=O)([O-])C1=C(C=CC=C1)[N+]#N
|
Name
|
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
azodye-phenoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-4 °C
|
Type
|
CUSTOM
|
Details
|
with rapid stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500-ml 3-necked flask fitted with a stirrer
|
Type
|
ADDITION
|
Details
|
addition funnel and nitrogen inlets and outlets
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
to give a clear solution which
|
Type
|
CUSTOM
|
Details
|
the temperature between -2° and 0° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for another 10 minutes at -1° to 1° C
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The resulting brick red suspension was stirred for 15 minutes as the temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to rise to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with a cold solution of 40 grams ice in 160 ml of methanol
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C1=CC=CC=C1)(C)C)C(C1=CC=CC=C1)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |